Cas no 65300-30-3 ((3E)-4-(3-Bromophenyl)but-3-en-2-one)

(3E)-4-(3-Bromophenyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one,4-(3-bromophenyl)-, (3E)-
- (E)-4-(3-Bromophenyl)- but-3-en-2-one
- (E)-4-(3-BROMO-PHENYL)-BUT-3-EN-2-ONE
- m-bromobenzalacetone
- (E)-4-(3-bromophenyl)but-3-en-2-one
- A867692
- MFCD11845757
- CHEMBL73088
- e-4-(3-bromophenyl)but-3-en-2-one
- (E)-4-(3-Bromophenyl)-but-3-en-2-one
- AKOS013604523
- 26891-02-1
- (3E)-4-(3-bromophenyl)but-3-en-2-one
- DTXSID50876232
- CS-0205158
- (3E)-4-(3-Bromophenyl)-3-buten-2-one #
- EN300-1894009
- AS-5552
- 4-(3-bromophenyl)but-3-en-2-one
- 3-Buten-2-one,4-(3-bromophenyl)-
- D78766
- 65300-30-3
- SCHEMBL1105481
- QZOCEEXEFIACMQ-AATRIKPKSA-N
- 3-Bromo-benzalacetone
- (3E)-4-(3-Bromophenyl)but-3-en-2-one
-
- MDL: MFCD11845757
- インチ: InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
- InChIKey: QZOCEEXEFIACMQ-AATRIKPKSA-N
- SMILES: CC(=O)/C=C/C1=CC(=CC=C1)Br
計算された属性
- 精确分子量: 223.98400
- 同位素质量: 223.98368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07000
- LogP: 3.05130
(3E)-4-(3-Bromophenyl)but-3-en-2-one Security Information
- HazardClass:IRRITANT
(3E)-4-(3-Bromophenyl)but-3-en-2-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
(3E)-4-(3-Bromophenyl)but-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-5552-5MG |
(3E)-4-(3-bromophenyl)but-3-en-2-one |
65300-30-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275828-5g |
(E)-4-(3-Bromophenyl)but-3-en-2-one |
65300-30-3 | 98% | 5g |
¥3693.00 | 2024-05-05 | |
TRC | B695785-100mg |
(3E)-4-(3-Bromophenyl)but-3-en-2-one |
65300-30-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
Key Organics Ltd | AS-5552-20MG |
(3E)-4-(3-bromophenyl)but-3-en-2-one |
65300-30-3 | >90% | 0mg |
£76.00 | 2023-04-18 | |
Alichem | A019110216-10g |
(E)-4-(3-Bromo-phenyl)-but-3-en-2-one |
65300-30-3 | 95% | 10g |
$438.70 | 2023-09-01 | |
TRC | B695785-1g |
(3E)-4-(3-Bromophenyl)but-3-en-2-one |
65300-30-3 | 1g |
$ 98.00 | 2023-04-18 | ||
Key Organics Ltd | AS-5552-50MG |
(3E)-4-(3-bromophenyl)but-3-en-2-one |
65300-30-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | AS-5552-10MG |
(3E)-4-(3-bromophenyl)but-3-en-2-one |
65300-30-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Enamine | EN300-1894009-2.5g |
4-(3-bromophenyl)but-3-en-2-one |
65300-30-3 | 2.5g |
$529.0 | 2023-09-18 | ||
Enamine | EN300-1894009-5g |
4-(3-bromophenyl)but-3-en-2-one |
65300-30-3 | 5g |
$783.0 | 2023-09-18 |
(3E)-4-(3-Bromophenyl)but-3-en-2-one 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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6. Back matter
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
(3E)-4-(3-Bromophenyl)but-3-en-2-oneに関する追加情報
Comprehensive Guide to 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- (CAS No. 65300-30-3): Properties, Applications, and Market Insights
3-Buten-2-one,4-(3-bromophenyl)-, (3E)- (CAS No. 65300-30-3) is an important organic compound with a molecular formula of C10H9BrO. This α,β-unsaturated ketone derivative features a brominated phenyl group, making it a valuable intermediate in various chemical syntheses. The (3E)-configuration indicates its specific stereochemistry, which plays a crucial role in its reactivity and applications. Researchers and industries value this compound for its unique structural features that enable diverse transformations.
The compound's physical and chemical properties make it suitable for specialized applications. With a molecular weight of 225.08 g/mol, 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- typically appears as a light yellow to amber-colored solid at room temperature. Its bromine substituent enhances its reactivity in cross-coupling reactions, while the conjugated enone system allows participation in various cycloaddition and nucleophilic addition reactions. These characteristics have made it particularly interesting for pharmaceutical researchers developing new drug candidates.
In recent years, 3-Buten-2-one derivatives have gained attention in materials science due to their potential in creating advanced organic materials. The bromophenyl group in CAS 65300-30-3 offers an excellent handle for further functionalization through modern palladium-catalyzed coupling reactions, a topic frequently searched in academic databases. This aligns with current research trends focusing on sustainable synthetic methodologies and atom-economical transformations - key phrases that appear in many recent chemistry publications.
The synthetic applications of 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- are particularly noteworthy. It serves as a precursor for various heterocyclic compounds, answering the common search query "how to synthesize brominated organic intermediates." The compound's reactivity allows for the construction of complex molecular architectures, making it valuable in medicinal chemistry for creating potential therapeutic agents. Recent studies have explored its use in developing photoactive materials, responding to growing interest in organic photovoltaics and light-emitting devices.
From a market perspective, the demand for specialized intermediates like 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- has been steadily increasing. Pharmaceutical and agrochemical industries search for "high-purity brominated ketones" to incorporate into their R&D pipelines. The compound's CAS number (65300-30-3) frequently appears in patent literature, particularly in applications related to small molecule drug discovery and functional material development. Suppliers often highlight its availability in various purity grades to meet different research needs.
Quality control and analytical characterization of 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- involve standard techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods verify the compound's identity and purity, addressing the common concern "how to analyze brominated organic compounds." The stereochemical purity is particularly important for applications where the (3E)-configuration is critical, answering another frequent query about "ensuring geometric isomer purity in synthesis."
Storage and handling recommendations for CAS 65300-30-3 follow standard protocols for air-sensitive organic compounds. It should be kept in tightly sealed containers under inert atmosphere, protected from light and moisture - information often searched by laboratory personnel. The compound's stability profile makes it suitable for long-term storage when proper conditions are maintained, a practical consideration for industrial users.
Current research trends involving 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- explore its potential in green chemistry applications. Scientists are investigating more sustainable methods for its synthesis and transformations, aligning with the popular search term "eco-friendly organic synthesis." The bromine atom's versatility enables various cascade reactions, making it a candidate for developing efficient synthetic routes to complex molecules - a hot topic in contemporary organic chemistry.
The future outlook for 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- appears promising as new applications continue to emerge. Its role in material science innovations and pharmaceutical development ensures ongoing interest from both academic and industrial researchers. As synthetic methodologies advance, this compound will likely find even broader utility, particularly in areas requiring selective functionalization of aromatic systems - a constant challenge in modern chemical synthesis.
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